molecular formula C25H22O10 B146155 Milk thistle CAS No. 142797-34-0

Milk thistle

Cat. No. B146155
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-WAABAYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milk Thistle Description

Milk thistle (Silybum marianum) is a plant that has been used for centuries as a natural remedy for liver and biliary disorders. The active component of milk thistle is silymarin, a mixture of flavonolignans including silybin, silydianin, and silychristin, with silybin being the most biologically active . Silymarin is concentrated in the fruit and seeds of the plant and is known for its antioxidant, anti-inflammatory, antifibrotic, and potentially anticarcinogenic properties .

Synthesis Analysis

The synthesis of flavonolignan diastereoisomers in milk thistle involves the oxidation of coniferyl alcohol and its subsequent reaction with the oxygen atoms of taxifolin's catechol moiety. This process leads to the formation of silybin A, silybin B, isosilybin A, and isosilybin B, which are major components of silymarin .

Molecular Structure Analysis

Silymarin is a complex mixture of several flavonolignans, with silybin being the predominant and most active component. Silybin itself exists as two diastereoisomers, silybin A and silybin B. The molecular structure of these compounds is characterized by the presence of a flavonoid unit linked to a phenylpropanoid moiety, forming a unique class of compounds known as flavonolignans .

Chemical Reactions Analysis

Milk thistle's active components have been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as CYP3A4 and uridine diphosphoglucuronosyl transferase (UGT). This inhibition can potentially alter the pharmacokinetics of coadministered drugs, leading to increased toxicity or decreased efficacy . Additionally, flavonolignans from milk thistle can inhibit CYP2C9-mediated warfarin metabolism, which may have clinical implications for patients on warfarin therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of silymarin contribute to its biological activities. As an antioxidant, silymarin scavenges free radicals and inhibits lipid peroxidation. It also exhibits protective effects against genomic injury, promotes hepatocyte protein synthesis, and has antifibrotic activity. Silymarin's ability to stabilize mast cells, chelate iron, and modulate calcium metabolism further contributes to its therapeutic potential .

Case Studies and Clinical Trials

Scientific Research Applications

1. Weed Infestation and Sustainable Crop Rotation

Milk thistle (Silybum marianum) has been studied in the context of weed infestation in sustainable crop rotation. It was evaluated in a farming system involving maize, pea, and durum wheat. The study found that milk thistle can influence the weed infestation levels of these crops, highlighting its role in sustainable agriculture (Š. Týr, 2015).

2. Liver Diseases and Silymarin's Role

Silybum marianum, or milk thistle, is noted for its effectiveness in treating liver diseases. Its active complex, silymarin, composed of silybin, silydianin, and silychristin, acts as an antioxidant, reducing free radical production and lipid peroxidation. This has implications for treating conditions like alcoholic liver disease and hepatitis (Abenavoli et al., 2010).

3. Cultivation and Therapeutic Properties

The cultivation of milk thistle, its therapeutic properties, and its adaptability to various soil types have been a focus of research. Studies have addressed factors such as sowing time, soil requirements, and resistance to drought, providing insights into agricultural practices for optimal milk thistle production (Karkanis et al., 2011).

4. Quality Concerns in Dietary Supplements

Research has raised concerns about the chemical and microbiological quality of commercial milk thistle-based dietary supplements. Discrepancies in silymarin content and the presence of contaminants like mycotoxins and pesticides have been noted, impacting their efficacy and safety (Fenclova et al., 2019).

5. Pharmacological and Nutraceutical Uses

Milk thistle's pharmacological and nutraceutical uses in liver diseases have been reviewed, emphasizing its anti-inflammatory, immunomodulating, antifibrotic, antioxidant, and liver-regenerating properties. This highlights its potential in treating various liver conditions (Abenavoli et al., 2018).

6. Micronutrients and Antioxidant Activity

A study on the effect of micronutrients on the antioxidant activity of milk thistle seed revealed that micronutrients like Fe, Zn, B, and Mn can enhance its antioxidant capacity. This suggests a potential strategy for increasing the therapeutic efficacy of milk thistle in dryland conditions (Ebrahimian et al., 2021).

Safety And Hazards

Milk thistle can trigger allergic reactions. People who are allergic to artichokes, kiwi, ragweed, daisies, marigolds, and chrysanthemums are at higher risk . People who have diabetes or endometriosis should check with a doctor before using milk thistle .

Future Directions

Despite encouraging preclinical data, further well-designed randomized clinical trials are needed to fully substantiate the real value of Milk Thistle preparations in liver diseases . Recent studies have focused on the role of milk thistle in treating nonalcoholic fatty liver disease, a common hepatic manifestation of metabolic syndrome .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-WAABAYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858697
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silibinin B

CAS RN

65666-07-1, 142797-34-0
Record name Silymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILIBININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milk thistle
Reactant of Route 2
Milk thistle
Reactant of Route 3
Milk thistle
Reactant of Route 4
Milk thistle
Reactant of Route 5
Milk thistle
Reactant of Route 6
Milk thistle

Citations

For This Compound
30,200
Citations
L Abenavoli, R Capasso, N Milic… - Phytotherapy …, 2010 - Wiley Online Library
… a bower formed from the thorny leaves of the milk thistle (MT) (Morazzoni and Bombardelli, 1995). … Milk thistle has been used since the time of ancient physicians and herbalists to treat a …
Number of citations: 705 onlinelibrary.wiley.com
F Rainone - American family physician, 2005 - aafp.org
… Milk thistle has been used as a cytoprotectant for the treatment of liver disease, for the treatment and prevention of cancer, and as a supportive treatment of Amanita phalloides …
Number of citations: 215 www.aafp.org
BP Jacobs, C Dennehy, G Ramirez, J Sapp… - The American journal of …, 2002 - Elsevier
… We searched for all English- and non–English-language publications on milk thistle in the treatment of liver disease, using the Latin names for milk thistle and names of milk thistle …
Number of citations: 306 www.sciencedirect.com
K Flora, M Hahn, H Rosen, K Benner - The American journal of …, 1998 - Elsevier
… of milk thistle have been used as medical remedies since the time of ancient Greece, when Dioscorides, a Greek herbalist, wrote that a tea of milk thistle … stated that milk thistle was the “…
Number of citations: 088 www.sciencedirect.com
SC Piscitelli, E Formentini, AH Burstein… - … : The Journal of …, 2002 - Wiley Online Library
… Because of the widespread use of milk thistle, we wanted to evaluate the effect of milk thistle … commercial milk thistle preparation and to determine the offset of any effect of milk thistle on …
NPH Van Erp, SD Baker, M Zhao, MA Rudek… - Clinical cancer …, 2005 - AACR
… Here, we investigated whether milk thistle affects the pharmacokinetics of irinotecan… milk thistle is silymarin, a mixture of flavonoids, including silybin, silydianin, and silycristin. Milk thistle …
Number of citations: 168 aacrjournals.org
ES Hackett, DC Twedt… - Journal of veterinary …, 2013 - Wiley Online Library
… Milk thistle seed extracts have been used for centuries for liver protection.4, 5 Worldwide, researchers continue to show interest in milk thistle … protective effects of milk thistle derivatives. …
Number of citations: 161 onlinelibrary.wiley.com
A Rambaldi, BP Jacobs, G Iaquinto… - Cochrane Database of …, 2005 - cochranelibrary.com
… Administration of milk thistle or any milk thistle constituent at any dose or duration versus placebo or no intervention. The efficacy of milk thistle and milk thistle constituents were …
Number of citations: 223 www.cochranelibrary.com
CE Kazazis, AA Evangelopoulos, A Kollas… - The review of diabetic …, 2014 - ncbi.nlm.nih.gov
… Milk thistle has been known for more than 2.000 … , milk thistle has recently gained attention due to its hypoglycemic and hypolipidemic properties. Recently, a substance from milk thistle …
Number of citations: 82 www.ncbi.nlm.nih.gov
DJ Kroll, HS Shaw, NH Oberlies - Integrative cancer …, 2007 - journals.sagepub.com
… of milk thistle is termed silymarin, a complex of at least 7 flavonolignans and 1 flavonoid that comprises 65% to 80% of milk thistle … and composition of milk thistle extracts and discuss the …
Number of citations: 358 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.